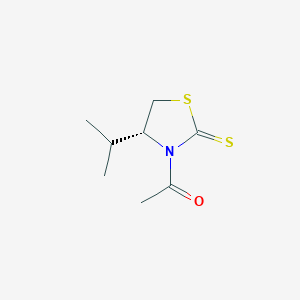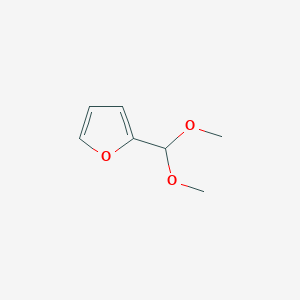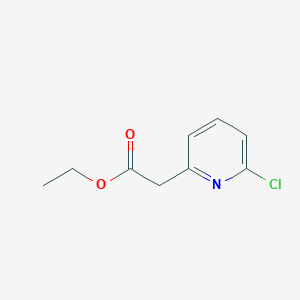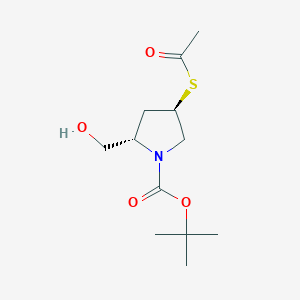
(R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone
Vue d'ensemble
Description
“®-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone” is a specialty chemical with the CAS number 121929-87-1 . It is not intended for human or veterinary use and is used for research purposes.
Synthesis Analysis
The synthesis of “®-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone” involves two stages . In the first stage, it is combined with 1-ethyl-piperidine and tin(II) trifluoromethanesulfonate in dichloromethane at -40℃ for 4 hours . In the second stage, (E)-2-ethyl-2-hexenal is added in dichloromethane at -78℃ .Molecular Structure Analysis
The molecular formula of “®-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone” is C8H13NOS2. It has a molecular weight of 203.3 g/mol.Applications De Recherche Scientifique
Synthesis and Structural Analysis
The compound (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone and its derivatives have been a subject of interest in the field of synthetic organic chemistry. For instance, Liu et al. (2012) explored the synthesis of novel 1,5-diaryl-1H-pyrazol-3-oxy derivatives containing oxy(2-thioxothiazolidin-3-yl)ethanone moieties. These compounds were synthesized through a series of reactions and their structures were confirmed through various spectroscopic methods. This study also shed light on the fungicidal activity of these compounds, noting that one specific compound exhibited moderate inhibitory activity against Gibberella zeae (Liu et al., 2012).
Antimicrobial and Anticancer Applications
The derivatives of thioxothiazolidin have been researched for their potential antimicrobial and anticancer properties. Krátký et al. (2017) synthesized and characterized 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid-based compounds and assessed their antimicrobial properties against a range of bacteria, mycobacteria, and fungi. They observed significant activity against mycobacteria, highlighting the potential of these compounds in medical applications (Krátký et al., 2017). Similarly, Shi et al. (2010) synthesized thiazolyl-chalcones and evaluated their anticancer activity, identifying several compounds with potent activity against various cancer cell lines (Shi et al., 2010).
Chemical Synthesis and Catalysis
The compound and its derivatives have also been utilized in the realm of chemical synthesis and catalysis. Crimmins et al. (2012) highlighted the use of a thiazolidinethione chiral auxiliary in diastereoselective aldol reactions, showcasing the role of such compounds in facilitating complex synthetic transformations (Crimmins et al., 2012).
Safety And Hazards
“®-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone” is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and not getting it in eyes, on skin, or on clothing (P262) .
Propriétés
IUPAC Name |
1-[(4R)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NOS2/c1-5(2)7-4-12-8(11)9(7)6(3)10/h5,7H,4H2,1-3H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDMQPSVCPSMSG-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CSC(=S)N1C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CSC(=S)N1C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40471715 | |
| Record name | (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40471715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone | |
CAS RN |
121929-87-1 | |
| Record name | (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40471715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B179124.png)
![8-oxo-8H-indeno[2,1-b]thiophene-2-carboxylic acid](/img/structure/B179126.png)
![1,3,8-Triazaspiro[4.5]decan-4-one, 1-(4-methylphenyl)-](/img/structure/B179129.png)
